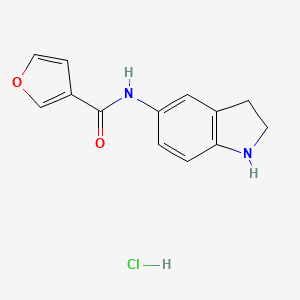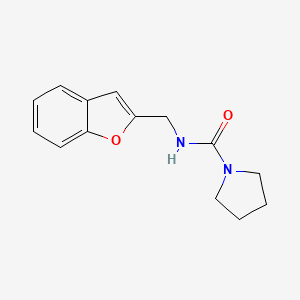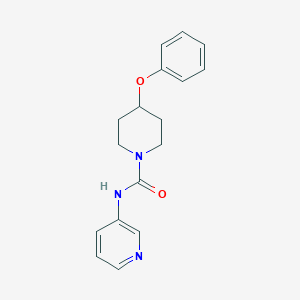
N-(2,3-dihydro-1H-indol-5-yl)furan-3-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-indol-5-yl)furan-3-carboxamide;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-indol-5-yl)furan-3-carboxamide;hydrochloride involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of specific kinases such as Akt and mTOR, which are involved in the regulation of cell growth and survival. It also inhibits the activity of specific transcription factors such as NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and antioxidant activities. This compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it exhibits antioxidant effects by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1H-indol-5-yl)furan-3-carboxamide;hydrochloride has several advantages and limitations for lab experiments. One of the advantages is its high potency, making it an excellent candidate for in vitro and in vivo studies. Additionally, it exhibits low toxicity, making it safe for use in animal studies. However, one of the limitations is its low solubility, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dihydro-1H-indol-5-yl)furan-3-carboxamide;hydrochloride. One of the future directions is to investigate its potential applications in the treatment of other diseases such as neurodegenerative diseases and metabolic disorders. Another future direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to investigate its mechanism of action and identify potential drug targets.
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications and optimize its synthesis method.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-indol-5-yl)furan-3-carboxamide;hydrochloride involves the reaction of 2,3-dihydro-1H-indole-5-carboxylic acid with furfurylamine in the presence of a coupling reagent and a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions for a specific period. The resulting product is then purified using a suitable method such as recrystallization or chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-indol-5-yl)furan-3-carboxamide;hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis, asthma, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)furan-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.ClH/c16-13(10-4-6-17-8-10)15-11-1-2-12-9(7-11)3-5-14-12;/h1-2,4,6-8,14H,3,5H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTIWUROBZBKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)NC(=O)C3=COC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-cyclopropylpyrimidin-5-yl)-3-[(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7638886.png)

![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide](/img/structure/B7638904.png)
![5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7638909.png)
![N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7638922.png)

![3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine](/img/structure/B7638933.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-methyl-5-propyl-1,2-oxazol-4-yl)methanone](/img/structure/B7638937.png)
![2-cyclobutyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7638938.png)

![N-[2-(ethylaminomethyl)phenyl]-4-fluoro-3-methylbenzamide;hydrochloride](/img/structure/B7638949.png)

![2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7638969.png)